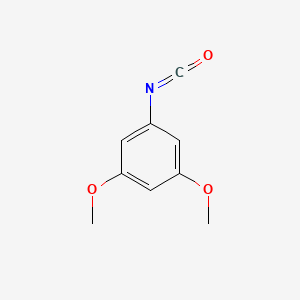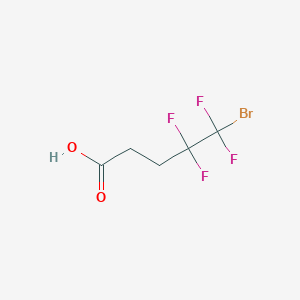
2,4-Difluorobenzyl chloride
Vue d'ensemble
Description
2,4-Difluorobenzyl chloride is an organic compound with the molecular formula C7H5ClF2. It is a derivative of benzyl chloride, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 4 positions. This compound is of significant interest in organic synthesis due to its reactivity and the presence of fluorine atoms, which can impart unique properties to the molecules it is incorporated into.
Mécanisme D'action
Target of Action
2,4-Difluorobenzyl chloride is a chemical compound used primarily as a pharmaceutical intermediate . The specific targets of this compound can vary depending on the context of its use. It’s important to note that as an intermediate, it’s often used in the synthesis of other compounds, which may have specific biological targets .
Mode of Action
The mode of action of this compound is largely dependent on the final compound it is used to synthesize. As an intermediate, it can be incorporated into a variety of chemical structures, altering their properties and interactions with biological targets .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. As an intermediate, its pharmacokinetic profile would be less relevant than that of the final compound it is used to produce. The bioavailability, metabolism, and excretion of that final compound would depend on its specific chemical structure and the manner in which it interacts with the body .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals. As an intermediate, it is typically handled and stored under controlled conditions to maintain its reactivity and prevent unwanted side reactions .
Analyse Biochimique
Biochemical Properties
It is known that this compound is used as a pharmaceutical intermediate , suggesting that it may interact with various enzymes, proteins, and other biomolecules in the process of drug synthesis
Cellular Effects
Given its role as a pharmaceutical intermediate , it is plausible that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. These effects would likely depend on the specific context of the pharmaceutical compounds in which 2,4-Difluorobenzyl chloride is incorporated.
Molecular Mechanism
As a pharmaceutical intermediate , it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,4-Difluorobenzyl chloride can be synthesized through the chlorination of 2,4-difluorotoluene. The reaction typically involves the use of chlorinating agents such as carbon tetrachloride (CCl4) and tert-butyl hypochlorite (t-BuOCl) in the presence of iron-containing catalysts . The reaction is carried out under controlled conditions to ensure selective chlorination at the benzylic position.
Industrial Production Methods: For industrial-scale production, the process may involve the use of more efficient and scalable chlorinating agents and catalysts. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Difluorobenzyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This is the most common reaction, where the chlorine atom is replaced by a nucleophile. Common nucleophiles include amines, alcohols, and thiols.
Oxidation: The compound can be oxidized to form 2,4-difluorobenzaldehyde or 2,4-difluorobenzoic acid under appropriate conditions.
Reduction: Reduction reactions can convert the compound to 2,4-difluorotoluene.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Major Products Formed:
Nucleophilic Substitution: Products include 2,4-difluorobenzyl alcohol, 2,4-difluorobenzylamine, and 2,4-difluorobenzylthiol.
Oxidation: Products include 2,4-difluorobenzaldehyde and 2,4-difluorobenzoic acid.
Reduction: The major product is 2,4-difluorotoluene.
Applications De Recherche Scientifique
2,4-Difluorobenzyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Comparaison Avec Des Composés Similaires
2,6-Difluorobenzyl chloride: Similar in structure but with fluorine atoms at the 2 and 6 positions.
2,4-Dichlorobenzyl chloride: Contains chlorine atoms instead of fluorine at the 2 and 4 positions.
2,4-Difluorotoluene: Lacks the chlorine atom at the benzylic position.
Uniqueness: 2,4-Difluorobenzyl chloride is unique due to the specific positioning of the fluorine atoms, which can significantly influence the electronic properties and reactivity of the compound
Propriétés
IUPAC Name |
1-(chloromethyl)-2,4-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF2/c8-4-5-1-2-6(9)3-7(5)10/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPGHWBDZNQUUQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371725 | |
| Record name | 2,4-Difluorobenzyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
452-07-3 | |
| Record name | 2,4-Difluorobenzyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(chloromethyl)-2,4-difluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2,2,3,3,4,4,5,5-Octafluoro-6-(oxiran-2-yl)hexyl]oxirane](/img/structure/B1333701.png)





![4,6-Dimethoxy-2-[phenyl(piperazin-1-yl)methyl]pyrimidine](/img/structure/B1333713.png)






